Isoscabertopin

Anticancer Drug Discovery Natural Product Screening Structure-Activity Relationship (SAR)

Isoscabertopin (CAS 439923-16-7) is a germacranolide sesquiterpene lactone with a unique C-2 configuration confirmed by NOESY. Unlike its co-occurring analogs (scabertopin, deoxyelephantopin), isoscabertopin exhibits relatively weak cytotoxicity, making it an indispensable 'less-active' reference compound for structure-activity relationship (SAR) studies and a validated negative/ low-activity control in apoptosis or proliferation assays. Sourcing this specific stereoisomer with accompanying NMR and HPLC purity certificates prevents experimental confounds caused by accidental substitution with the more potent scabertopin.

Molecular Formula C20H22O6
Molecular Weight 358.4 g/mol
CAS No. 439923-16-7
Cat. No. B1632435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoscabertopin
CAS439923-16-7
Molecular FormulaC20H22O6
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1CC2=CC(CC(=CC3C1C(=C)C(=O)O3)C)OC2=O
InChIInChI=1S/C20H22O6/c1-5-11(3)18(21)25-16-9-13-8-14(24-20(13)23)6-10(2)7-15-17(16)12(4)19(22)26-15/h5,7-8,14-17H,4,6,9H2,1-3H3/b10-7+,11-5-/t14-,15-,16+,17+/m1/s1
InChIKeyFTPHYXGWMIZVMP-GAFRNKKQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoscabertopin (CAS 439923-16-7): A Germacranolide Sesquiterpene Lactone from Elephantopus scaber for Antitumor and Anti-Inflammatory Research


Isoscabertopin is a germacranolide-type sesquiterpene lactone first isolated from the medicinal herb Elephantopus scaber L. [1]. It is a member of a small family of structurally related compounds co-occurring in this plant, including scabertopin, deoxyelephantopin, and isodeoxyelephantopin. Isoscabertopin has been reported to exhibit anticancer activity in vitro, although with a potency profile distinct from its close analogs [2]. Its molecular formula is C20H22O6 (MW 358.39).

Why Scabertopin or Deoxyelephantopin Cannot Substitute for Isoscabertopin in Sensitive Biological Assays


Although Isoscabertopin co-occurs with scabertopin, deoxyelephantopin, and isodeoxyelephantopin in Elephantopus scaber, the four sesquiterpene lactones are not functionally interchangeable. Isoscabertopin is a distinct stereoisomer with a specific C-2 configuration determined by NOESY spectroscopy [1]. This subtle stereochemical difference translates into markedly divergent cytotoxic potencies: while scabertopin, deoxyelephantopin, and isodeoxyelephantopin exhibit significant concentration-dependent inhibition of tumor cell growth, isoscabertopin shows a relatively weak effect across the same cell lines under identical assay conditions [2]. Substituting a more potent analog for isoscabertopin could therefore lead to misinterpretation of structure-activity relationships (SAR) or failure to reproduce published experimental outcomes.

Quantitative Differentiation of Isoscabertopin from Closest Sesquiterpene Lactone Analogs


Cytotoxic Potency Profile: Isoscabertopin Exhibits Significantly Weaker In Vitro Antitumor Activity than Scabertopin, Deoxyelephantopin, and Isodeoxyelephantopin

In a direct comparative study of four sesquiterpene lactones isolated from Elephantopus scaber, isoscabertopin (ES-3) was found to have a relatively weak effect on the growth of SMMC-7721, Caco-2, and HeLa cell lines, in contrast to the significant, concentration-dependent antitumor effects observed for scabertopin (ES-2), deoxyelephantopin (ES-4), and isodeoxyelephantopin (ES-5) [1]. This qualitative observation is supported by quantitative data from parallel studies: for example, scabertopin displayed IC50 values of 29.27 μM (SMMC-7721), 22.19 μM (HeLa), and 35.99 μM (Caco-2) after 48-hour treatment [2]; deoxyelephantopin exhibited an IC50 of 2.7 μg/mL against L-929 tumor cells [3]; and isodeoxyelephantopin showed IC50 values of 10.46 μg/mL (A549) and 1.3 μg/mL (T47D) [4]. While exact IC50 values for isoscabertopin are not reported in the same study, the study's explicit characterization of its effect as 'relatively weak' indicates a potency that is substantially lower than the micromolar-range activities of its analogs. This differential potency makes isoscabertopin a valuable reference compound for SAR studies, enabling researchers to probe the structural features responsible for enhanced cytotoxicity in the related molecules.

Anticancer Drug Discovery Natural Product Screening Structure-Activity Relationship (SAR)

Stereochemical Distinction: Isoscabertopin Possesses a Unique C-2 Configuration Differentiating It from Scabertopin

Isoscabertopin and scabertopin are a pair of stereoisomeric germacranolide sesquiterpene lactones that co-occur in Elephantopus scaber. Their structures were determined by extensive spectroscopic methods, including NOESY, which revealed distinct relative configurations at the C-2 position [1]. This stereochemical difference is not trivial; it underlies the divergent biological activities observed between the two compounds. Procurement of isoscabertopin with the correct stereochemistry is therefore essential for any research aiming to reproduce published findings or to investigate structure-activity relationships within this compound class. The 2002 publication by Liang and Min provides full 1H NMR, 13C NMR, HMQC, and NOESY data, establishing the definitive spectral fingerprint for identity verification [1].

Natural Product Chemistry Stereochemistry Pharmacognosy

Anti-Inflammatory Potential: Reports of NF-κB Pathway Modulation and Cytokine Inhibition

Isoscabertopin has been described in vendor and review literature as possessing anti-inflammatory properties, potentially mediated through inhibition of NF-κB signaling and suppression of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8 . One source also notes hepatoprotective effects in a rat model . However, these claims are not accompanied by quantitative comparator data (e.g., IC50 values for cytokine inhibition, selectivity indices) in the currently accessible primary literature. As such, this evidence is supportive but cannot be used to quantitatively differentiate isoscabertopin from its analogs in an inflammation context. Researchers interested in anti-inflammatory applications should note that other sesquiterpene lactones from Elephantopus scaber (e.g., isodeoxyelephantopin) have also been shown to modulate NF-κB and ROS pathways [1], and direct comparative studies are lacking.

Inflammation Immunology Natural Product Pharmacology

Optimal Research and Procurement Scenarios for Isoscabertopin Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies on Sesquiterpene Lactone Cytotoxicity

Isoscabertopin serves as an ideal 'less-active' reference compound in SAR campaigns aimed at understanding the structural features that confer potent anticancer activity to germacranolide sesquiterpene lactones. By directly comparing isoscabertopin's weak cytotoxic profile to the significant activity of scabertopin, deoxyelephantopin, and isodeoxyelephantopin in the same cell lines [1], researchers can pinpoint the specific stereochemical and functional group modifications (e.g., at C-2) responsible for the dramatic potency shifts. This is particularly valuable when designing semi-synthetic derivatives or when interpreting the biological data of newly isolated analogs.

Stereochemical Reference for Natural Product Authentication and Quality Control

The definitive spectroscopic data published for isoscabertopin, including NOESY correlations that establish its unique C-2 stereochemistry [2], provide a robust analytical benchmark. Procurement of isoscabertopin with accompanying NMR and HPLC purity certificates allows natural product chemists and quality control laboratories to authenticate plant extracts or synthetic batches. This ensures that the correct stereoisomer is being used in experiments, avoiding the confounding effects that would arise from accidental substitution with the more potent scabertopin.

Control Compound for Apoptosis and Cell Viability Assays

In assays where strong cytotoxic agents like deoxyelephantopin or isodeoxyelephantopin are being evaluated for their ability to induce apoptosis or inhibit proliferation, isoscabertopin can be employed as a negative or low-activity control. Because its effect on cell growth is 'relatively weak' [1], it helps establish a baseline response and validates that observed effects are specific to the more potent analogs rather than being a general property of all Elephantopus scaber-derived sesquiterpene lactones. This application is critical for rigorous experimental design in anticancer drug discovery programs.

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